

# spectroscopic data for 2,3-Dibromopropyl isothiocyanate (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2,3-Dibromopropyl isothiocyanate

Cat. No.: B1295461

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An In-depth Technical Guide to the Spectroscopic Data of **2,3-Dibromopropyl Isothiocyanate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Dibromopropyl isothiocyanate** (CAS #: 51784-10-2). Due to the limited availability of experimentally derived spectra in the public domain, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and expected characteristic signals for Infrared (IR) Spectroscopy and Mass Spectrometry (MS) based on the compound's structure and known spectroscopic principles of related compounds. Detailed experimental protocols for acquiring such data are also provided.

## Chemical Structure

Chemical Name: **2,3-Dibromopropyl isothiocyanate** CAS Number: 51784-10-2 Molecular Formula: C<sub>4</sub>H<sub>5</sub>Br<sub>2</sub>NS Molecular Weight: 258.96 g/mol Structure:

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.<sup>[1]</sup> For **2,3-Dibromopropyl isothiocyanate**, both <sup>1</sup>H and <sup>13</sup>C NMR spectra would provide key structural information. The following data is based on predicted values.<sup>[2]</sup>

Table 1: Predicted  $^1\text{H}$  NMR Data for **2,3-Dibromopropyl isothiocyanate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 4.0 - 4.2	Multiplet	1H	$\text{CH}_2\text{-CH(Br)-CH}_2$
~ 3.8 - 4.0	Multiplet	2H	$\text{CH}_2(\text{Br})\text{-CH(Br)-CH}_2$
~ 3.6 - 3.8	Multiplet	2H	$\text{CH}_2(\text{Br})\text{-CH(Br)-CH}_2\text{-NCS}$

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **2,3-Dibromopropyl isothiocyanate**

Chemical Shift (ppm)	Assignment
~ 130	$\text{-N=C=S}$
~ 50 - 55	$\text{CH}_2\text{-CH(Br)-CH}_2$
~ 45 - 50	$\text{CH}_2(\text{Br})\text{-CH(Br)-CH}_2\text{-NCS}$
~ 35 - 40	$\text{CH}_2(\text{Br})\text{-CH(Br)-CH}_2$

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,3-Dibromopropyl isothiocyanate** is expected to show a strong, characteristic absorption band for the isothiocyanate group.

Table 3: Expected IR Absorption Bands for **2,3-Dibromopropyl isothiocyanate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration
2050 - 2150	Strong, Broad	-N=C=S	Asymmetric stretch
2850 - 3000	Medium	C-H	Stretch
1400 - 1500	Medium	C-H	Bend
500 - 700	Strong	C-Br	Stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3] The electron ionization (EI) mass spectrum of **2,3-Dibromopropyl isothiocyanate** would be expected to show the molecular ion peak and several characteristic fragment ions.

Table 4: Expected Mass Spectrometry Data for **2,3-Dibromopropyl isothiocyanate**

m/z	Interpretation
257, 259, 261	Molecular ion ([M] <sup>+</sup> ) peak cluster due to bromine isotopes ( <sup>79</sup> Br and <sup>81</sup> Br)
178, 180	Loss of a bromine radical ([M-Br] <sup>+</sup> )
99	Loss of both bromine radicals ([M-2Br] <sup>+</sup> )
58	Isothiocyanate fragment ([NCS] <sup>+</sup> )
41	Allyl cation ([C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> ) from rearrangement

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

## NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2,3-Dibromopropyl isothiocyanate** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ , Acetone- $\text{d}_6$ ). Commonly used solvents for NMR should not have interfering signals with the sample.<sup>[4]</sup> Add a small amount of a reference standard, such as tetramethylsilane (TMS).<sup>[4]</sup>
- **Instrument Setup:** Place the sample tube in the NMR spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## FT-IR Spectroscopy (for Liquid Samples)

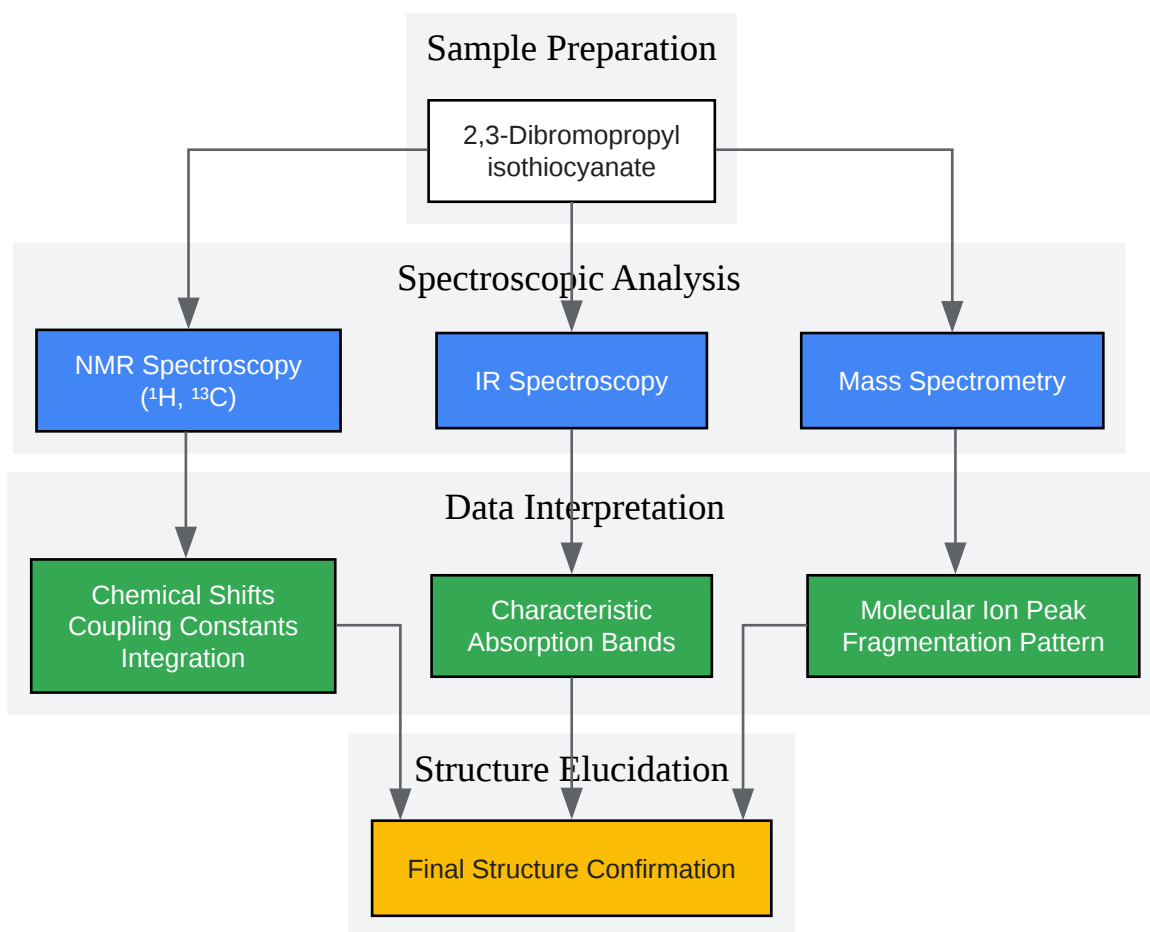
- **Sample Preparation:** As **2,3-Dibromopropyl isothiocyanate** is expected to be a liquid at room temperature, it can be analyzed directly.
- **Method 1: Transmission Spectroscopy:** Place a drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin film.<sup>[5]</sup>
- **Method 2: Attenuated Total Reflectance (ATR):** Place a drop of the liquid sample directly onto the ATR crystal.<sup>[6]</sup>
- **Instrument Setup:** Place the prepared sample in the FTIR spectrometer.
- **Data Acquisition:** Collect a background spectrum of the clean, empty salt plates or ATR crystal. Then, collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.<sup>[7]</sup>
- **Data Processing:** Identify the characteristic absorption bands and compare them to known functional group correlation tables.

## Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via direct injection or through a gas chromatography (GC) system for separation from any impurities.[\[8\]](#)
- **Ionization:** The sample molecules are ionized, typically using Electron Ionization (EI) for this type of compound. In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion and inducing fragmentation.[\[8\]](#)
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ( $m/z$ ) ratio.[\[9\]](#)
- **Detection:** A detector records the abundance of ions at each  $m/z$  value.[\[9\]](#)
- **Data Analysis:** The resulting mass spectrum is plotted as relative intensity versus  $m/z$ . The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2,3-Dibromopropyl isothiocyanate**.



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Caption: General workflow for spectroscopic analysis.

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